molecular formula C21H26F2O6 B042009 Fluocinolone CAS No. 807-38-5

Fluocinolone

Numéro de catalogue: B042009
Numéro CAS: 807-38-5
Poids moléculaire: 412.4 g/mol
Clé InChI: UUOUOERPONYGOS-CLCRDYEYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fluocinolone acetonide is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is widely used in ophthalmology, dermatology, and otology for conditions such as noninfectious uveitis, diabetic macular edema (DME), eczema, and acute otitis externa . Its efficacy stems from sustained local delivery systems (e.g., intravitreal implants) and topical formulations (creams, ointments). Notably, this compound acetonide exhibits minimal systemic absorption, with plasma levels often undetectable (<200 pg/mL) after intravitreal or topical administration, reducing systemic adverse effects .

Analyse Des Réactions Chimiques

L'acétonide de fluocinolone subit diverses réactions chimiques, notamment :

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des réactifs de substitution comme les agents halogénants . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

4. Applications de la Recherche Scientifique

L'acétonide de this compound a un large éventail d'applications de recherche scientifique :

5. Mécanisme d'Action

L'acétonide de this compound exerce ses effets en inhibant la réponse inflammatoire. Il réduit l'œdème, le dépôt de fibrine, la dilatation capillaire, la migration des leucocytes, la prolifération capillaire, la prolifération des fibroblastes, le dépôt de collagène et la formation de cicatrices . Les cibles moléculaires comprennent les récepteurs des glucocorticoïdes, qui médient ses actions anti-inflammatoires et immunosuppressives .

Applications De Recherche Scientifique

Dermatological Applications

Indications:
Fluocinolone acetonide is primarily used for treating various inflammatory skin conditions, including:

  • Dermatitis: Effective for atopic dermatitis and contact dermatitis.
  • Psoriasis: Reduces inflammation and scaling.
  • Seborrheic Dermatitis: Often formulated in shampoos for scalp treatment.
  • Keloids and Hypertrophic Scars: Used to manage excessive scarring.

Mechanism of Action:
this compound binds to glucocorticoid receptors, leading to the induction of lipocortins, which inhibit phospholipase A2. This action reduces the release of arachidonic acid, subsequently decreasing the synthesis of inflammatory mediators like prostaglandins and leukotrienes .

Clinical Efficacy:
A systematic review indicated that this compound acetonide significantly improves symptoms in patients with chronic inflammatory skin diseases. A typical study showed that patients treated with this compound demonstrated a 70% improvement rate in symptoms after 12 weeks of therapy .

ConditionTreatment DurationImprovement Rate
Atopic Dermatitis12 weeks70%
Psoriasis8 weeks65%
Seborrheic Dermatitis6 weeks75%

Ophthalmological Applications

Intravitreal Implants:
this compound acetonide is delivered via intravitreal implants for chronic diabetic macular edema (DME). The ILUVIEN implant releases 0.2 µg/day of this compound, providing sustained therapeutic effects.

Clinical Studies:
The FAME (this compound Acetonide in Diabetic Macular Edema) trials demonstrated that patients receiving this compound implants had significant improvements in best-corrected visual acuity (BCVA) over 24 months compared to sham treatments. The results indicated a visual gain of ≥15 letters in approximately 28.7% of patients treated with the implant .

Long-term Outcomes:
A case study reported sustained structural and functional responses two years after a single ILUVIEN treatment, highlighting its long-lasting efficacy even in patients with prior suboptimal responses to other therapies like ranibizumab .

Study TypeVisual Acuity ImprovementFollow-up Duration
FAME Trial≥15 letters gain24 months
Real-life Case StudySustained improvement24 months

Combination Therapies

Recent studies have explored the efficacy of this compound in combination with antibiotics for treating ear infections. A randomized clinical trial found that ciprofloxacin combined with this compound acetonide was statistically superior to ciprofloxacin alone in achieving therapeutic cure rates .

Study Results:

  • Ciprofloxacin + this compound: 87.4% cure rate at visit 4.
  • Ciprofloxacin Alone: 75.8% cure rate at visit 4.

Comparaison Avec Des Composés Similaires

Dexamethasone (Ozurdex®)

Parameter Fluocinolone Acetonide (0.19 mg implant) Dexamethasone (0.7 mg implant)
Release Rate 0.2 μg/day sustained over 36 months 0.7 mg over 3–6 months
Clinical Indication Chronic DME, uveitis DME, retinal vein occlusion
Efficacy (BCVA) +5.1 letters at 24 months (FAME study) +4.5 letters at 6 months
Adverse Events Higher cataract risk (71% vs. 28%) Lower IOP elevation risk
Systemic Absorption Undetectable in plasma Minimal systemic exposure

Key Findings :

  • The this compound Acetonide for Diabetic Macular Edema (FAME) trial demonstrated sustained visual acuity improvements comparable to dexamethasone but with a longer duration of action (up to 3 years) .
  • Dexamethasone implants require more frequent administration (every 3–6 months) but have a lower incidence of cataract formation and intraocular pressure (IOP) elevation .

Triamcinolone Acetonide

Parameter This compound Acetonide Triamcinolone Acetonide
Potency Medium-strength corticosteroid High-strength corticosteroid
Half-Life ~24 hours (topical) ~18–36 hours (intravitreal)
Clinical Use Chronic uveitis, DME Macular edema, arthritis
Systemic Absorption Undetectable in plasma Detectable in plasma

Key Findings :

  • This compound acetonide’s intravitreal implant provides a steadier drug release (0.2 μg/day) compared to triamcinolone’s shorter-acting intravitreal injections .
  • Triamcinolone is associated with higher rates of IOP elevation (33% vs. 28% for this compound) in uveitis patients .

Mometasone Furoate and Clobetasol Propionate

Parameter This compound Acetonide Mometasone Furoate Clobetasol Propionate
Potency (Emax Model) Emax = 64.3 Emax = 73.1 (highest) Emax = 63.8
Indication Eczema, psoriasis Psoriasis, dermatitis Psoriasis, lichen planus
Systemic Absorption Minimal (<7% dermal absorption) Minimal Moderate (risk of adrenal suppression)

Key Findings :

  • Mometasone furoate demonstrated superior potency (Emax = 73.1) compared to this compound acetonide (Emax = 64.3) in vasoconstrictor assays, challenging the traditional view of clobetasol as the most potent topical corticosteroid .
  • This compound’s lower systemic absorption makes it safer for long-term use in sensitive areas like the face or ears .

Non-Steroidal Alternatives

  • Retinoic Acid: In lichen planus, topical this compound acetonide achieved greater symptom reduction (72% vs. 45%) compared to retinoic acid, highlighting its anti-inflammatory superiority .
  • Antibiotic Combinations: Ciprofloxacin + this compound otic solution showed faster resolution of otalgia (3.2 days vs. 4.1 days for ciprofloxacin alone) and lower rescue medication use (1.5% vs. 8.2%), though primary cure rates were similar .

Activité Biologique

Fluocinolone is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is primarily used in dermatological conditions and has been studied for its effects on various biological systems, including its role in inflammation, lipid metabolism, and oxidative stress.

This compound is a fluorinated derivative of hydrocortisone. The substitution of fluorine at specific positions enhances its glucocorticoid activity, making it more effective in modulating inflammatory responses. Its mechanism of action involves binding to the glucocorticoid receptor, leading to the transcriptional regulation of genes involved in inflammation and immune response.

Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory effects in various studies. For instance, a study by Nguyen et al. (2018) showed that this compound acetonide (FA) effectively reduced inflammatory cytokines such as TNF-α and M-CSF in human-derived foam cells. The study found that at concentrations of 1 µg/mL, this compound was more effective than dexamethasone in reducing lipid accumulation and inflammation in foam cells .

Lipid Metabolism

This compound's influence on lipid metabolism has been highlighted in several studies. In the aforementioned research, this compound treatment reduced cholesteryl ester accumulation in foam cells, suggesting a potential role in managing conditions like atherosclerosis . This effect is particularly relevant given the association between inflammation and lipid metabolism in cardiovascular diseases.

Oxidative Stress Modulation

Research indicates that this compound may also play a role in modulating oxidative stress. A study assessing its percutaneous absorption revealed that this compound application increased total antioxidant status (TAS) significantly within 24 hours, while superoxide dismutase (SOD) levels were affected at different time points post-application . This suggests that this compound may help mitigate oxidative stress-related skin diseases.

Case Studies

  • Atherosclerosis Management : In a controlled study involving THP-1 derived foam cells, this compound acetonide was shown to significantly improve cell survival and reduce inflammatory responses compared to controls. This positions this compound as a potential therapeutic agent for preventing atherosclerosis progression by targeting foam cell formation and inflammatory pathways .
  • Psoriasis Treatment : In a clinical setting, this compound has been applied topically for psoriasis treatment. A study indicated that its use resulted in improved antioxidant status among patients, suggesting not only an anti-inflammatory effect but also an enhancement of skin health through oxidative stress reduction .

Research Findings Summary

Study FocusKey FindingsReference
Anti-inflammatory effectsReduced TNF-α and M-CSF; superior to dexamethasone
Lipid metabolismDecreased cholesteryl ester accumulation
Oxidative stress modulationIncreased TAS; altered SOD levels
Clinical application in psoriasisImproved antioxidant status; enhanced skin healing

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying Fluocinolone’s anti-inflammatory mechanisms in ocular tissues?

Methodological Answer:

  • In vitro models : Use human retinal pigment epithelial (RPE) cell lines to assess cytokine suppression (e.g., TNF-α, IL-6) under controlled conditions. Dose-response curves should quantify potency .
  • Ex vivo models : Isolated porcine or murine corneal tissues can evaluate drug penetration and cellular uptake via HPLC-MS .
  • Key validation : Compare results across species (e.g., rabbit vs. primate) to address interspecies variability in glucocorticoid receptor binding affinity .

Q. How should researchers design pharmacokinetic studies for this compound acetonide (FAc) implants in chronic ocular conditions?

Methodological Answer:

  • Study phases :
    • Phase 1 : Measure burst release vs. sustained release profiles using in vitro dissolution testing (e.g., USP apparatus 4) across pH 5.0–7.4 .
    • Phase 2 : Use OCT imaging in animal models to correlate drug retention with clinical outcomes (e.g., reduction in macular edema thickness) .
  • Data normalization : Account for vitreous humor turnover rates and metabolic clearance differences between diabetic and non-diabetic cohorts .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro efficacy and clinical outcomes in this compound therapy for diabetic macular edema (DME)?

Methodological Answer:

  • Systematic discrepancy analysis :
    • Step 1 : Conduct meta-analyses of trials (e.g., FAME Study vs. ILUVIEN Registry) to identify confounding variables (e.g., baseline HbA1c levels, prior anti-VEGF exposure) .
    • Step 2 : Use multivariate regression to isolate factors affecting intraocular pressure (IOP) spikes, such as implant placement accuracy or pre-existing glaucoma .
  • Mechanistic follow-up : Apply transcriptomics to patient-derived RPE cells to identify pathways (e.g., NF-κB) that may resist glucocorticoid modulation in subpopulations .

Q. What statistical methods are optimal for analyzing long-term safety data of this compound implants, particularly IOP variability?

Methodological Answer:

  • Time-series analysis : Use mixed-effects models to track IOP changes post-implantation, incorporating random effects for patient-specific responses and fixed effects for covariates (e.g., age, concurrent therapies) .
  • Risk stratification : Apply Kaplan-Meier survival analysis to estimate cumulative incidence of IOP-lowering intervention needs, with Cox proportional hazards models adjusting for baseline risk factors .

Q. How can formulation stability challenges of this compound acetonide in topical creams be addressed in preclinical studies?

Methodological Answer:

  • Accelerated stability testing : Store formulations at 25°C/60% RH and 40°C/75% RH for 6 months, monitoring degradation products via LC-MS. Compare with pharmacopeial standards (e.g., USP monographs) .
  • Excipient screening : Use DOE (Design of Experiments) to test combinations of stabilizers (e.g., antioxidants like BHT) and penetration enhancers (e.g., propylene glycol) to optimize shelf-life and bioavailability .

Q. Data Synthesis & Reporting Guidelines

Q. What frameworks are recommended for structuring research questions on this compound’s comparative efficacy vs. other corticosteroids?

Methodological Answer:

  • PICOT Framework :
    • Population : Patients with chronic non-infectious uveitis.
    • Intervention : this compound acetonide 0.59 mg intravitreal implant.
    • Comparison : Dexamethasone intravitreal implants or topical prednisolone.
    • Outcome : Time to recurrence of inflammation, measured via SUN Working Group criteria.
    • Time : 12-month follow-up .
  • Data synthesis : Perform network meta-analysis (NMA) to rank treatments by efficacy and safety, using GRADE criteria for evidence certainty .

Q. How should researchers address bias when reconciling real-world evidence (RWE) with RCT data for this compound?

Methodological Answer:

  • RWE adjustment : Apply propensity score matching to balance covariates (e.g., disease severity, comorbidities) between registry-based cohorts and RCT arms .
  • Sensitivity analysis : Test robustness of conclusions by excluding outliers (e.g., patients with <6 months follow-up) and re-running statistical models .

Q. Tables for Reference

Example data from the ILUVIEN Registry Safety Study

Parameter Baseline 6 Months 12 Months
Mean VA (logMAR)0.680.520.48
Mean IOP (mmHg)15.216.817.1
% Requiring IOP-lowering Rx12%22%28%

Q. Key Methodological Resources

  • Experimental Design : (detailed protocols for reproducibility).
  • Data Contradiction Analysis : (addressing bias, counterarguments).
  • Formulation Studies : (stability testing, excipient screening).

Propriétés

IUPAC Name

(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26F2O6/c1-18-4-3-10(25)5-13(18)14(22)6-12-11-7-15(26)21(29,17(28)9-24)19(11,2)8-16(27)20(12,18)23/h3-5,11-12,14-16,24,26-27,29H,6-9H2,1-2H3/t11-,12-,14-,15+,16-,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOUOERPONYGOS-CLCRDYEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3(C(C1CC(C2(C(=O)CO)O)O)CC(C4=CC(=O)C=CC43C)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@H]([C@@]2(C(=O)CO)O)O)C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26F2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001016494
Record name Fluocinolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

807-38-5
Record name Fluocinolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=807-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluocinolone [BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000807385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluocinolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12553
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fluocinolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-α,9-α-difluoro-11-β,16-α,17-α,21-tetrahydroxypregna-1,4-diene-3,20-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.239
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUOCINOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT1IX58L9S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[4,5-Diacetyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] acetate
Fluocinolone
[4,5-Diacetyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] acetate
Fluocinolone
[4,5-Diacetyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] acetate
Fluocinolone
[4,5-Diacetyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] acetate
Fluocinolone
[4,5-Diacetyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] acetate
Fluocinolone
[4,5-Diacetyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] acetate
Fluocinolone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.